6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid
Description
Properties
Molecular Formula |
C7H3BrN2O2S |
|---|---|
Molecular Weight |
259.08 g/mol |
IUPAC Name |
6-bromo-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3BrN2O2S/c8-3-1-4-5(9-2-3)10-6(13-4)7(11)12/h1-2H,(H,11,12) |
InChI Key |
VTTOCACDMWIJIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1SC(=N2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Synthesis
| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| S1 | Synthesis of 1-(3,5-dibromopyridin-2-yl)thiourea | 3,5-dibromo-2-aminopyridine + thiocyanamide in tetrahydrofuran; benzoyl chloride added; stirred 12 h at 50–80 °C; then sodium hydroxide, methanol, water reflux | ~45 | Reaction monitored by TLC; product isolated by filtration and drying |
| S2 | Cyclization to 6-bromothiazolo[4,5-b]pyridin-2-amine | Sodium hydride in tetrahydrofuran; 1-(3,5-dibromopyridin-2-yl)thiourea added portionwise; stirred 5 h at 85–110 °C; quenched with water | 82–89 | Reaction completion confirmed by TLC; product isolated by filtration |
| S3 | Diazotization to 6-bromothiazolo[4,5-b]pyridine | Isoamyl nitrite added dropwise to 6-bromothiazolo[4,5-b]pyridin-2-amine in tetrahydrofuran; reflux 11 h at 95–120 °C | 54–60 | Product purified by column chromatography |
| S4 | Carbonylation to methyl ester | 6-bromothiazolo[4,5-b]pyridine + triethylamine + bis(triphenylphosphine)palladium dichloride in methanol; CO gas introduced; 12 h at 100–115 °C under 10 kPa pressure | 63–77 | Reaction monitored by TLC; product extracted and purified |
| S5 | Hydrolysis to carboxylic acid | Methyl ester + sodium hydroxide in water; stirred 12 h at 10–30 °C; acidified to precipitate product | 86–88 | Product isolated by filtration and drying |
Reaction Conditions and Yields Summary
| Step | Temperature (°C) | Time (h) | Yield (%) Range | Key Reagents |
|---|---|---|---|---|
| S1 | 50–80 | 12 | 45 | Benzoyl chloride, NaOH, methanol, water |
| S2 | 85–110 | 5 | 82–89 | Sodium hydride, tetrahydrofuran |
| S3 | 95–120 | 11 | 54–60 | Isoamyl nitrite, tetrahydrofuran |
| S4 | 100–115 | 12 | 63–77 | Pd catalyst, triethylamine, CO, methanol |
| S5 | 10–30 | 12 | 86–88 | NaOH, water |
Research Findings and Notes
- The starting material, 3,5-dibromo-2-aminopyridine , is key for introducing the bromine substituents at the 6-position of the thiazolopyridine ring system.
- The thiourea intermediate formed in step S1 is crucial for the subsequent cyclization to the thiazolopyridine core.
- Sodium hydride is used as a strong base to promote cyclization in step S2, with reaction temperature carefully controlled to optimize yield.
- Diazotization with isoamyl nitrite (step S3) converts the amino group to a diazonium intermediate, facilitating ring closure and formation of the thiazolopyridine.
- The carbonylation step (S4) employs palladium catalysis under CO atmosphere to introduce the carboxylate ester group at the 2-position.
- Final hydrolysis (S5) converts the methyl ester to the free carboxylic acid, completing the synthesis of 6-bromothiazolo[4,5-b]pyridine-2-carboxylic acid.
- The overall process achieves good yields at each step, with the final product isolated in high purity as confirmed by 1H-NMR spectroscopy.
- Reaction monitoring by thin layer chromatography (TLC) is consistently used to confirm completion at each stage.
- The method is scalable and suitable for industrial production due to relatively mild conditions and manageable reaction times.
Summary Table of Key Intermediates and Products
| Compound Name | Structure Role | Yield (%) | Purification Method | Characterization |
|---|---|---|---|---|
| 1-(3,5-dibromopyridin-2-yl)thiourea | Intermediate (S1) | ~45 | Filtration, drying | TLC, NMR |
| 6-bromothiazolo[4,5-b]pyridin-2-amine | Intermediate (S2) | 82–89 | Filtration, drying | TLC, NMR |
| 6-bromothiazolo[4,5-b]pyridine | Intermediate (S3) | 54–60 | Column chromatography | TLC, NMR |
| Methyl 6-bromothiazolo[4,5-b]pyridine-2-carboxylate | Intermediate (S4) | 63–77 | Extraction, column chromatography | TLC, NMR |
| This compound | Final product (S5) | 86–88 | Filtration, drying | 1H-NMR, purity analysis |
Chemical Reactions Analysis
Types of Reactions
6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form additional ring structures through cyclization reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include lithium bromide, bromine, acetic acid, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
Pharmaceutical Intermediate
6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it a valuable building block for developing drugs targeting cardiovascular diseases. Research indicates that thiazolopyridine derivatives exhibit properties that resist platelet aggregation, thus presenting potential therapeutic benefits for cardiovascular conditions .
Inhibition of Phosphoinositide 3-Kinase (PI3K)
Recent studies have highlighted the compound's potent inhibitory effects on phosphoinositide 3-kinase (PI3K) isoforms, particularly PI3Kα, PI3Kγ, and PI3Kδ. For instance, a derivative of thiazolo[5,4-b]pyridine showed an IC50 value of 3.6 nM against PI3Kα, indicating its strong potential as an anti-cancer agent due to the role of PI3K in cell proliferation and survival pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific functional groups attached to the thiazolo[4,5-b]pyridine scaffold significantly influence its biological activity. For example, sulfonamide functionalities have been identified as crucial for enhancing PI3K inhibitory potency .
Cardiovascular Research
A study focused on the cardiovascular applications of thiazolopyridine compounds demonstrated their efficacy in reducing platelet aggregation in vitro and in vivo models. The research emphasizes the low toxicity profile and stability of these compounds compared to traditional antiplatelet agents, suggesting a promising alternative for patients with cardiovascular diseases.
Cancer Therapeutics
In cancer research, derivatives of 6-bromothiazolo[4,5-b]pyridine have shown promising results in inhibiting tumor growth through targeted action on PI3K pathways. The findings indicate that these compounds could be developed into novel anti-cancer therapies with improved efficacy and reduced side effects compared to existing treatments.
Data Summary Table
Mechanism of Action
The mechanism of action of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 6-bromothiazolo[4,5-b]pyridine-2-carboxylic acid and related compounds:
Biological Activity
6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound characterized by a fused thiazole and pyridine ring system, which includes a carboxylic acid functional group. This compound has garnered attention due to its diverse biological activities, making it a significant subject of research in medicinal chemistry and pharmacology. The unique structural features of this compound allow it to interact with various biological targets, leading to potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₆BrN₃O₂S
- Molecular Weight : Approximately 276.13 g/mol
- Structural Features :
- Fused thiazole and pyridine rings
- Carboxylic acid group at the second position of the thiazole ring
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. These properties are attributed to the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes.
| Activity Type | Target Organisms | Mechanism of Action |
|---|---|---|
| Antibacterial | Gram-positive and Gram-negative bacteria | Disruption of cell wall synthesis |
| Antifungal | Various fungal strains | Inhibition of ergosterol synthesis |
Anticancer Potential
Several studies have explored the anticancer potential of this compound. It has shown activity against various cancer cell lines, indicating its role as a potential chemotherapeutic agent.
| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 15.2 | Induction of apoptosis |
| A549 (Lung) | 12.5 | Cell cycle arrest at G1 phase |
| HT29 (Colon) | 18.3 | Inhibition of proliferation |
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). This inhibition can lead to reduced tumor growth.
Study 1: Antimicrobial Activity
In a study conducted by researchers, derivatives of thiazolo[4,5-b]pyridine were tested against various bacterial strains. The results indicated that compounds with bromine substitutions exhibited enhanced antimicrobial activity compared to their non-brominated counterparts. The study concluded that the presence of bromine significantly affects the compound's interaction with microbial targets.
Study 2: Anticancer Efficacy
A recent investigation evaluated the anticancer effects of this compound on multiple cancer cell lines. The findings revealed that this compound inhibited cell growth in a dose-dependent manner, particularly in MCF7 and A549 cells. The mechanism was linked to the activation of apoptotic pathways and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
